

# Application Notes and Protocols for Delphinidin 3-galactoside as an Analytical Standard

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## Compound of Interest

Compound Name: Delphinidin 3-galactoside

Cat. No.: B150078

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## Introduction

**Delphinidin 3-galactoside** is a naturally occurring anthocyanin found in various pigmented fruits and vegetables, including blueberries, blackcurrants, and eggplants. As a member of the flavonoid family, it exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest in the fields of nutrition, pharmacology, and drug development. These application notes provide detailed information and protocols for the use of **Delphinidin 3-galactoside** as an analytical standard for in vitro studies.

## Physicochemical Properties and Stability

**Delphinidin 3-galactoside** is a water-soluble pigment. Its stability is highly dependent on factors such as pH, temperature, and light exposure.<sup>[1][2]</sup> It is most stable in acidic conditions (pH < 3), appearing red, while it becomes unstable and degrades in neutral to alkaline conditions, where it may appear bluish or colorless before degrading into smaller phenolic compounds.<sup>[1]</sup> For use as an analytical standard, it is crucial to prepare fresh solutions and protect them from light and high temperatures.

Table 1: Physicochemical Properties of **Delphinidin 3-galactoside**

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>21</sub> O <sub>12</sub> <sup>+</sup>	[3]
Molecular Weight	465.39 g/mol	N/A
CAS Number	28500-00-7	N/A
Appearance	Dark, bluish powder	[4]
Solubility	Soluble in water, methanol, ethanol, DMSO, and acetone. [1]	[4]
Storage Temperature	-20°C	[4]

Table 2: Stability of **Delphinidin 3-galactoside** under Various Conditions

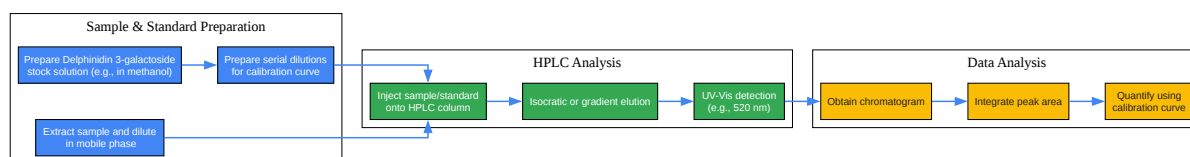
Condition	Observation	Source
Acidic pH (pH 1-3)	Highly stable, appears red.[1]	[1]
Neutral to Alkaline pH (pH > 4)	Unstable, color changes from purple to blue and then colorless upon degradation.[1]	[1]
Elevated Temperature	Degradation rate increases with temperature.[1]	[5]
Light Exposure	Prone to degradation; should be stored in the dark.	[2][5]
Copigmentation	Stability can be enhanced by the presence of other phenolic compounds, such as gallic acid.[2]	[2]

## Analytical Methodologies

### High-Performance Liquid Chromatography (HPLC)

**Delphinidin 3-galactoside** can be quantified using reverse-phase HPLC with UV-Vis detection. The following protocol provides a general guideline for its analysis.

### Experimental Workflow for HPLC Analysis



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Caption: Workflow for HPLC analysis of **Delphinidin 3-galactoside**.

#### Protocol:

- Standard Preparation:
  - Prepare a stock solution of **Delphinidin 3-galactoside** (e.g., 1 mg/mL) in methanol.
  - From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
- Sample Preparation:
  - Extract the sample containing **Delphinidin 3-galactoside** with an appropriate solvent (e.g., acidified methanol).
  - Filter the extract through a 0.45 µm syringe filter before injection.
- HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

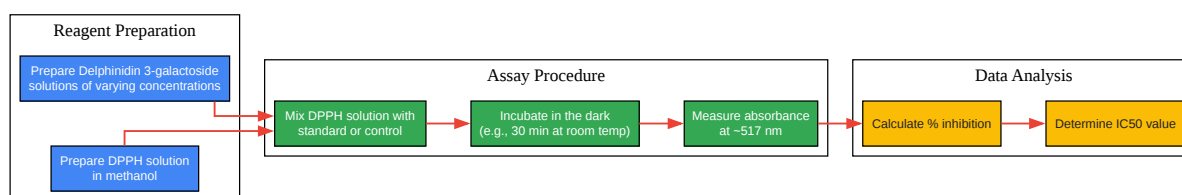
- Mobile Phase: A gradient of (A) 5% formic acid in water and (B) 100% methanol is commonly used. The specific gradient will depend on the sample matrix.
- Flow Rate: 0.8 - 1.0 mL/min.
- Detection Wavelength: 520 nm.
- Injection Volume: 10-20  $\mu$ L.
- Quantification:
  - Generate a calibration curve by plotting the peak area against the concentration of the working standards.
  - Determine the concentration of **Delphinidin 3-galactoside** in the sample by comparing its peak area to the calibration curve. The retention time for delphinidin-3-O-galactoside will vary depending on the exact HPLC conditions, but it typically elutes after delphinidin-3-O-glucoside due to the different sugar moiety.<sup>[6]</sup>

## In Vitro Biological Activity Assays

### Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of **Delphinidin 3-galactoside** to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

#### Experimental Workflow for DPPH Assay



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Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

- Reagent Preparation:
  - Prepare a 0.1 mM solution of DPPH in methanol.
  - Prepare a series of concentrations of **Delphinidin 3-galactoside** in methanol.
- Assay Procedure:
  - In a 96-well plate, add 100 µL of each concentration of the **Delphinidin 3-galactoside** solution.
  - Add 100 µL of the DPPH solution to each well.
  - For the control, add 100 µL of methanol instead of the standard solution.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
  - Calculate the percentage of DPPH radical scavenging activity using the following formula:  
$$\% \text{ Inhibition} = \frac{[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100}{100}$$
  - The IC<sub>50</sub> value (the concentration of the standard that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of **Delphinidin 3-galactoside**.

Table 3: Antioxidant Activity of Delphinidin and Related Compounds

Compound	Assay	IC50 Value	Source
Delphinidin	DPPH	Varies (typically in the low µg/mL range)	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Delphinidin 3-galactoside	DPPH	Expected to be a potent antioxidant	N/A
Ascorbic Acid (Standard)	DPPH	Varies (typically in the low µg/mL range)	<a href="#">[7]</a>

## Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of **Delphinidin 3-galactoside** to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

- Cell Culture and Treatment:
  - Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
  - Pre-treat the cells with various concentrations of **Delphinidin 3-galactoside** for 1-2 hours.
  - Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
- Nitrite Measurement (Griess Assay):
  - After incubation, collect the cell culture supernatant.
  - Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
  - Incubate at room temperature for 10-15 minutes.
  - Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

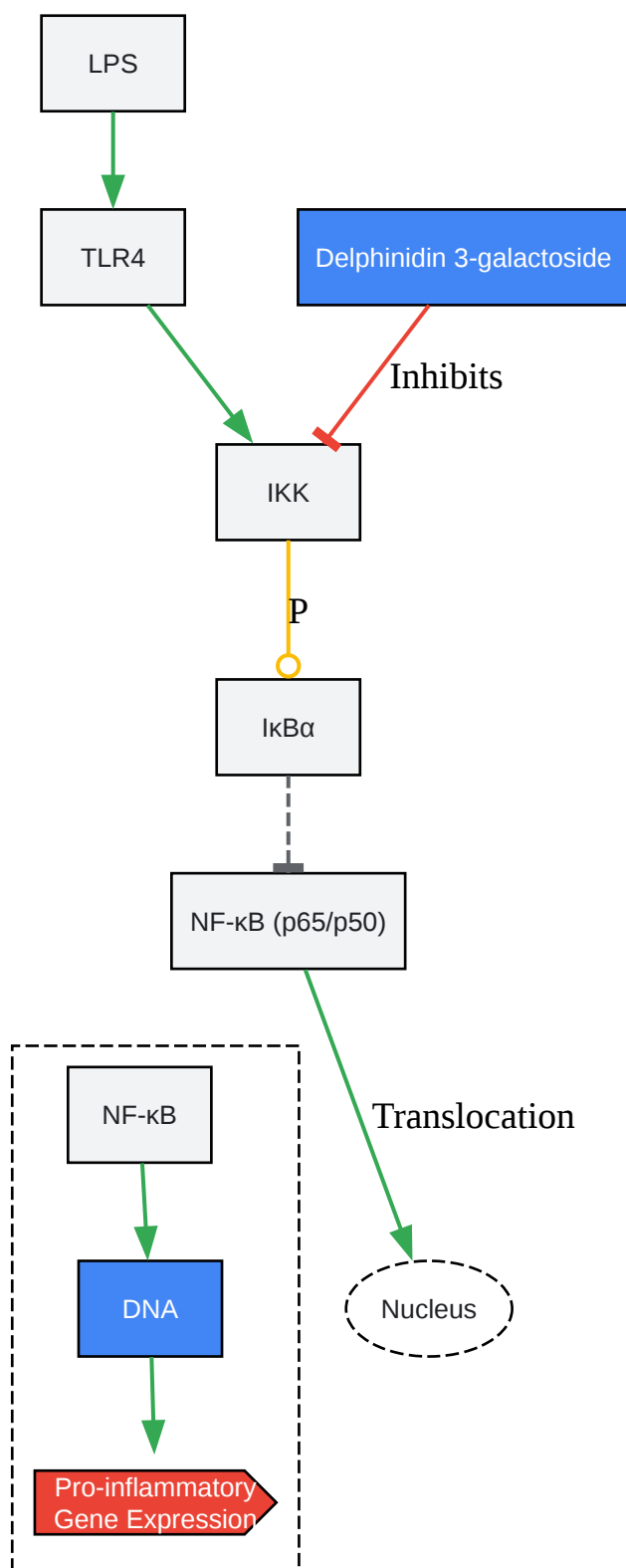
- Calculation:
  - Create a standard curve using known concentrations of sodium nitrite.
  - Determine the concentration of nitrite in the samples from the standard curve.
  - Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

## Signaling Pathway Involvement

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.

### NF- $\kappa$ B Signaling Pathway

Delphinidin has been demonstrated to inhibit the activation of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.<sup>[9][10]</sup> It can prevent the phosphorylation and degradation of I $\kappa$ B $\alpha$ , which in turn blocks the nuclear translocation of the p65 subunit of NF- $\kappa$ B.<sup>[9]</sup> This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.



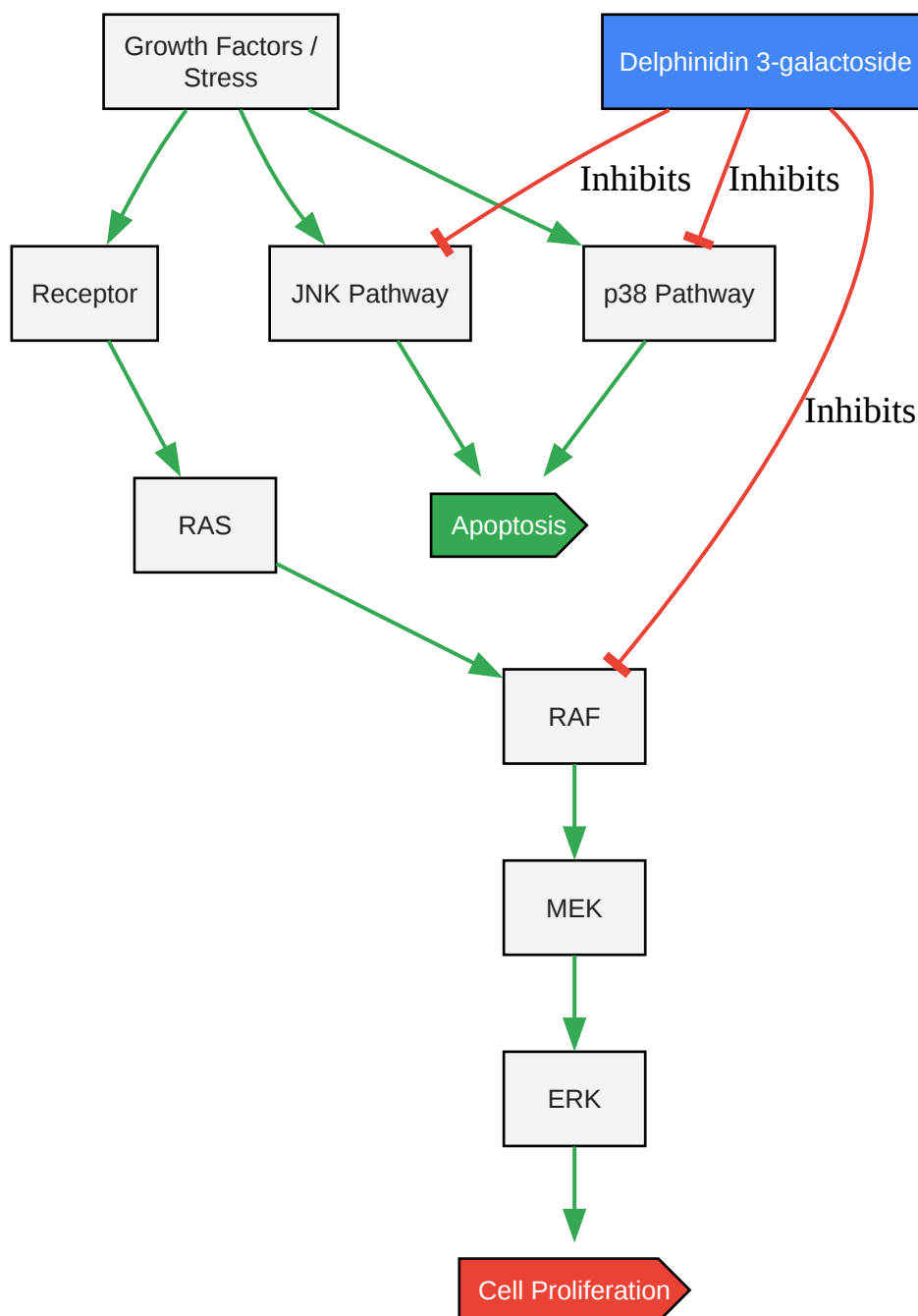
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Caption: **Delphinidin 3-galactoside** inhibits the NF-κB signaling pathway.



## MAPK Signaling Pathway

Delphinidin has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[11] It can inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby affecting downstream cellular responses.[10][11]



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Caption: **Delphinidin 3-galactoside** modulates the MAPK signaling pathway.

Table 4: Inhibitory Concentrations (IC50) of Delphinidin in Biological Assays

Cell Line	Target/Assay	IC50 Value	Source
MDA-MB-453 (Breast Cancer)	Cell Viability	41.42 $\mu$ M	[9]
BT-474 (Breast Cancer)	Cell Viability	60.92 $\mu$ M	[9]
Various Cancer Cell Lines	NF- $\kappa$ B Activation	Varies ( $\mu$ M range)	[12][13]

## Conclusion

**Delphinidin 3-galactoside** is a valuable analytical standard for researchers investigating the biological activities of anthocyanins. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF- $\kappa$ B and MAPK, make it a promising candidate for further research in drug discovery and development. The protocols and data presented in these application notes provide a foundation for the accurate and reliable use of **Delphinidin 3-galactoside** in in vitro studies. Proper handling and storage, particularly concerning its sensitivity to pH, light, and temperature, are essential for maintaining its integrity as an analytical standard.

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